molecular formula C19H20N2O6 B583630 2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid CAS No. 1346598-85-3

2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid

Cat. No.: B583630
CAS No.: 1346598-85-3
M. Wt: 375.354
InChI Key: IGNRJIWLJYGTJZ-QAJMAZIPSA-N
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Chemical Reactions Analysis

2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions would depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid has several scientific research applications, including:

    Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis.

    Biology: Utilized in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

    Medicine: Employed in clinical diagnostics and imaging to study the structure, reaction mechanism, and reaction kinetics of compounds.

    Industry: Used in the production of various chemical products and as a standard for quality control.

Mechanism of Action

The mechanism of action of 2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid involves its interaction with specific molecular targets and pathways. As a labeled analogue, it is used to trace and study the metabolic pathways and reaction mechanisms of Eprosartan and its impurities. This allows researchers to gain insights into the pharmacokinetics and pharmacodynamics of Eprosartan.

Comparison with Similar Compounds

2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Similar compounds include:

This compound’s uniqueness lies in its stable isotope labeling, which provides enhanced accuracy and reliability in research applications.

Properties

IUPAC Name

2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-2-3-4-16-20-10-14(9-15(18(24)25)19(26)27)21(16)11-12-5-7-13(8-6-12)17(22)23/h5-10H,2-4,11H2,1H3,(H,22,23)(H,24,25)(H,26,27)/i15+1,18+1,19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNRJIWLJYGTJZ-QAJMAZIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=[13C]([13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747576
Record name ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-85-3
Record name ({2-Butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl}methylidene)(~13~C_3_)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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